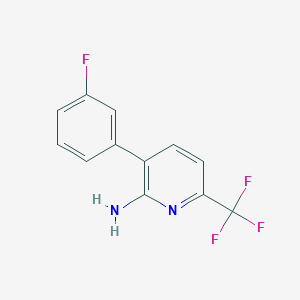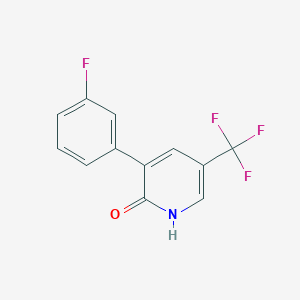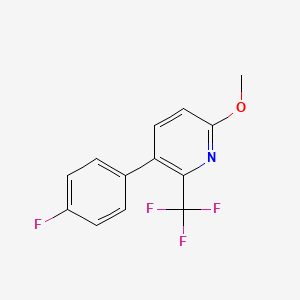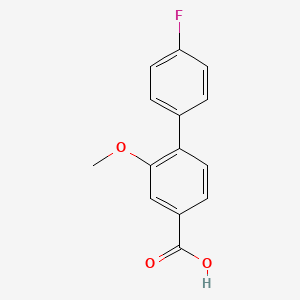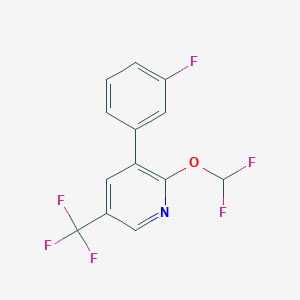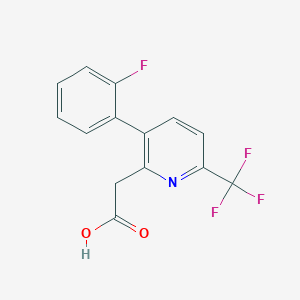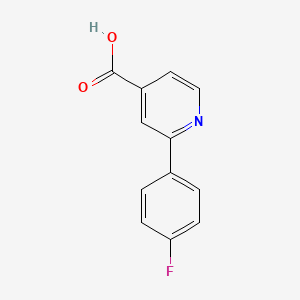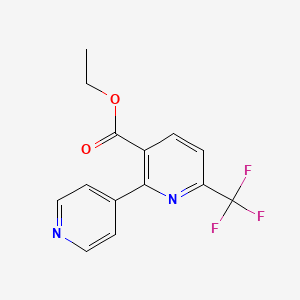
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate
Vue d'ensemble
Description
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate, also known as EFV-158, is a compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the nicotinic acid esters family and has been found to exhibit various biological activities.
Mécanisme D'action
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate exerts its biological activities through various mechanisms. It has been reported to modulate the expression of genes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects. Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. This, in turn, may contribute to its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to its anti-inflammatory effects. Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has also been found to increase the levels of antioxidants, such as superoxide dismutase and glutathione, leading to its antioxidant effects. Additionally, Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has several advantages for lab experiments. It is easy to synthesize and can be obtained in good yields. It has also been found to exhibit various biological activities, making it a useful compound for studying inflammation, oxidative stress, and neurodegenerative diseases. However, Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate also has some limitations. It has not been extensively studied in vivo, and its toxicity profile is not well understood. Additionally, its mechanism of action is not fully elucidated, and further research is needed to fully understand its biological activities.
Orientations Futures
There are several future directions for research on Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate. One potential avenue is to study its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another potential direction is to investigate its mechanism of action and its interactions with other molecules in the body. Additionally, further research is needed to fully understand its toxicity profile and its potential side effects. Overall, Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate is a promising compound with potential applications in scientific research, and further studies are needed to fully explore its biological activities.
Applications De Recherche Scientifique
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been reported to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter.
Propriétés
IUPAC Name |
ethyl 2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-3-4-11(14(15,16)17)19-12(10)9-5-7-18-8-6-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZUWOZIIWSKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




